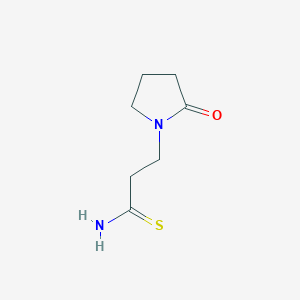
3-(2-oxopyrrolidin-1-yl)propanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Oxopyrrolidin-1-yl)propanethioamide (OPPT) is a novel and promising compound that has been studied extensively for its potential applications in the fields of biochemistry, physiology, and drug discovery. OPPT is a synthetic compound that has been found to have many unique properties and potential applications. OPPT has been studied for its ability to interact with proteins, enzymes and other cellular components, as well as its ability to modulate the activity of various biochemical pathways. OPPT has been found to have potential applications in the treatment of various diseases, such as cancer, diabetes, and neurological disorders.
Applications De Recherche Scientifique
3-(2-oxopyrrolidin-1-yl)propanethioamide has been studied extensively for its potential applications in the fields of biochemistry, physiology, and drug discovery. 3-(2-oxopyrrolidin-1-yl)propanethioamide has been found to interact with proteins, enzymes, and other cellular components, as well as modulate the activity of various biochemical pathways. 3-(2-oxopyrrolidin-1-yl)propanethioamide has been found to have potential applications in the treatment of various diseases, such as cancer, diabetes, and neurological disorders. 3-(2-oxopyrrolidin-1-yl)propanethioamide has also been studied for its potential as an antioxidant, as well as its ability to inhibit the growth of certain bacteria and viruses. 3-(2-oxopyrrolidin-1-yl)propanethioamide has also been studied for its potential as an anti-inflammatory agent, as well as its ability to modulate gene expression.
Mécanisme D'action
3-(2-oxopyrrolidin-1-yl)propanethioamide has been found to interact with proteins, enzymes, and other cellular components, as well as modulate the activity of various biochemical pathways. 3-(2-oxopyrrolidin-1-yl)propanethioamide has been found to inhibit the activity of certain enzymes, such as proteases and kinases, as well as modulate the activity of certain neurotransmitters. 3-(2-oxopyrrolidin-1-yl)propanethioamide has also been found to modulate the activity of certain transcription factors, as well as modulate the expression of certain genes.
Biochemical and Physiological Effects
3-(2-oxopyrrolidin-1-yl)propanethioamide has been found to have a variety of biochemical and physiological effects. 3-(2-oxopyrrolidin-1-yl)propanethioamide has been found to inhibit the activity of certain enzymes, such as proteases and kinases, as well as modulate the activity of certain neurotransmitters. 3-(2-oxopyrrolidin-1-yl)propanethioamide has also been found to modulate the activity of certain transcription factors, as well as modulate the expression of certain genes. 3-(2-oxopyrrolidin-1-yl)propanethioamide has also been found to have anti-inflammatory, antioxidant, and anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-oxopyrrolidin-1-yl)propanethioamide has several advantages for use in laboratory experiments. 3-(2-oxopyrrolidin-1-yl)propanethioamide is easily synthesized, and is relatively inexpensive compared to other compounds. 3-(2-oxopyrrolidin-1-yl)propanethioamide has also been found to be stable in a variety of conditions, including extreme temperatures and pH levels. 3-(2-oxopyrrolidin-1-yl)propanethioamide is also non-toxic and has low toxicity in animals. However, 3-(2-oxopyrrolidin-1-yl)propanethioamide has some limitations, such as its low solubility in water and its short half-life.
Orientations Futures
One potential future direction for 3-(2-oxopyrrolidin-1-yl)propanethioamide is the development of new drugs and therapies based on its unique properties. 3-(2-oxopyrrolidin-1-yl)propanethioamide could be used to develop new drugs for the treatment of cancer, diabetes, and neurological disorders. Additionally, 3-(2-oxopyrrolidin-1-yl)propanethioamide could be used to develop new anti-inflammatory, antioxidant, and anti-microbial agents. 3-(2-oxopyrrolidin-1-yl)propanethioamide could also be used to develop new gene therapies, as well as new methods for targeting specific proteins and enzymes. Finally, 3-(2-oxopyrrolidin-1-yl)propanethioamide could be used to develop new methods for modulating the activity of various biochemical pathways.
Méthodes De Synthèse
3-(2-oxopyrrolidin-1-yl)propanethioamide can be synthesized using a variety of methods, including the use of a Grignard reaction, a Claisen condensation, and a Williamson ether synthesis. In the Grignard reaction, a Grignard reagent is reacted with an aldehyde or ketone to form an alkoxide intermediate, which is then reacted with a thioamide to form 3-(2-oxopyrrolidin-1-yl)propanethioamide. In the Claisen condensation, an aldehyde and an ester are reacted in the presence of a base to form an enol intermediate, which is then reacted with a thioamide to form 3-(2-oxopyrrolidin-1-yl)propanethioamide. In the Williamson ether synthesis, an alkoxide is reacted with a thioamide to form 3-(2-oxopyrrolidin-1-yl)propanethioamide.
Propriétés
IUPAC Name |
3-(2-oxopyrrolidin-1-yl)propanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c8-6(11)3-5-9-4-1-2-7(9)10/h1-5H2,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBQMVAFKWIQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxopyrrolidin-1-yl)propanethioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



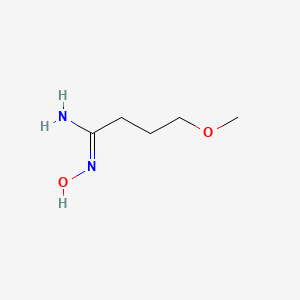
![3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6143831.png)
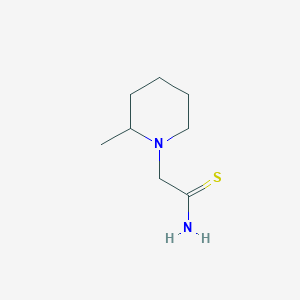
![2-[(4-carbamoylpyridin-2-yl)amino]acetic acid](/img/structure/B6143839.png)
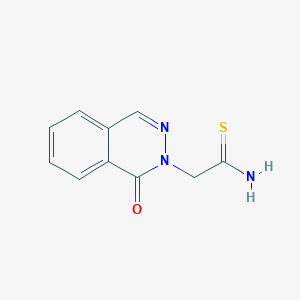
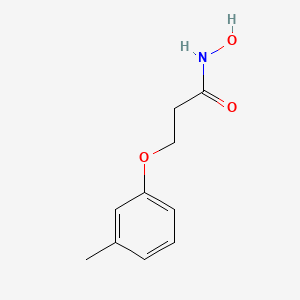
![[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine](/img/structure/B6143848.png)
![4-[4-(but-2-en-1-yloxy)phenyl]butan-2-one](/img/structure/B6143849.png)

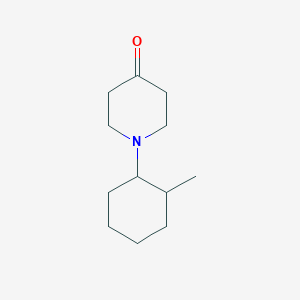
![1-[3-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]ethan-1-one](/img/structure/B6143875.png)
![2-[(4-bromophenyl)methanesulfonyl]propanoic acid](/img/structure/B6143876.png)